molecular formula C7H8BrNOS B1458206 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine CAS No. 1446002-40-9

5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine

Cat. No.: B1458206
CAS No.: 1446002-40-9
M. Wt: 234.12 g/mol
InChI Key: VEAFDNQQHXZJNR-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine is a versatile brominated pyridine derivative designed for use in organic synthesis and pharmaceutical research. This compound features a bromine atom at the 5-position and a methylsulfanyl group at the 2-position, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . Pyridine derivatives analogous to this compound are frequently employed in the synthesis of bioactive molecules and have been investigated for a range of potential therapeutic applications, including serving as antitumor agents and antimicrobial agents . The presence of multiple functional groups on the pyridine ring allows for selective and sequential modifications, enabling medicinal chemists to explore structure-activity relationships and optimize lead compounds . Researchers utilize such bromo- and methoxy-substituted pyridines as key intermediates in the development of novel chemical entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-3-methoxy-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAFDNQQHXZJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₈BrN₁O₂S and a molecular weight of 250.11 g/mol. Its structure consists of a pyridine ring substituted with a bromine atom, a methoxy group, and a methylsulfanyl group. These functional groups contribute to its unique chemical properties and biological activities.

Synthesis

The primary synthesis method involves the reaction of 3-chloro-benzenecarboperoxoic acid with appropriate substrates in dichloromethane at controlled temperatures. The process includes stirring overnight, quenching with sodium hydroxide, and extraction using ethyl acetate.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Variya et al. (2019) demonstrated that sulfonamide derivatives of this compound showed substantial activity against various bacterial strains, highlighting its potential for pharmacological applications.

Antioxidant Activity

In addition to antimicrobial effects, this compound has been shown to possess antioxidant properties. These properties are critical for mitigating oxidative stress in biological systems, which is linked to various diseases.

The biological activity of this compound can be attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways.
  • Gene Expression Modulation : It can influence gene expression related to oxidative stress responses and other regulatory processes within cells.

Research Findings and Case Studies

Several studies have explored the biological effects of structurally similar compounds, providing insights into the potential applications of this compound:

Compound NameMolecular FormulaKey Features
5-Bromo-2-methoxy-pyridineC₇H₈BrNO₂Lacks the methylsulfanyl group; used in synthetic applications.
3-Methoxy-4-bromopyridineC₇H₈BrNO₂Exhibits distinct biological activities due to different bromine positioning.
5-Iodo-3-methoxy-pyridineC₇H₈INO₂Shows different reactivity patterns compared to brominated analogs.

These compounds share structural similarities but exhibit unique biological activities that can inform further research on this compound.

Comparison with Similar Compounds

Key Observations :

  • Methylsulfanyl (-SMe) vs. Chloro (-Cl) : Replacing SMe with Cl (as in 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine) increases molecular weight and reactivity but may reduce solubility .
  • Methylsulfanyl vs. Trifluoromethyl (-CF₃) : The CF₃ group (electron-withdrawing) enhances polarity and may improve binding to hydrophobic protein pockets, as seen in tubulin inhibitors .
  • Methylsulfanyl vs. Trimethylsilyl (-SiMe₃) : Silyl derivatives exhibit higher molecular weight and cost (e.g., $400/g for trimethylsilyl analog ), often used for steric protection in synthetic pathways.

Physical and Chemical Properties

Property This compound 5-Bromo-2-methoxy-3-methylpyridine 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
Boiling Point (°C) ~266 (predicted) 195 266.4 (predicted)
Density (g/cm³) ~1.6 (estimated) 1.56 1.73
Aqueous Solubility Moderate (SMe enhances lipophilicity) Low (due to methyl group) Low (Cl increases hydrophobicity)

Notes:

  • Chloro analogs (e.g., 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine) exhibit higher density and boiling points due to increased molecular mass and halogen interactions .

Insights :

  • Methylsulfanyl derivatives may require multi-step syntheses involving sulfonyl chlorides or thiolation agents, increasing complexity .
  • Trimethylsilyl and trifluoromethyl groups necessitate specialized reagents (e.g., silyl chlorides or fluoroalkylation agents), contributing to higher costs .

Preparation Methods

Starting Pyridine Substrate

A common starting material is 2-methylpyridine or 2-chloropyridine derivatives, which can be functionalized stepwise.

Introduction of Methylsulfanyl Group

  • The methylsulfanyl group (–SCH3) can be introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) at the 2-position by methylthiolate anion (CH3S–).
  • Typical reaction: 2-halopyridine + sodium methylthiolate → 2-(methylsulfanyl)pyridine.
  • This reaction is usually performed in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50–100 °C).

Methoxylation at the 3-Position

  • Methoxylation can be achieved by nucleophilic aromatic substitution (if a leaving group is present at the 3-position) or by methylation of a hydroxyl group introduced at the 3-position.
  • Alternatively, direct methoxylation of pyridine derivatives can be catalyzed under acidic or basic conditions.
  • One method involves the preparation of 3-hydroxypyridine derivatives followed by methylation using methyl iodide or dimethyl sulfate.

Selective Bromination at the 5-Position

  • Bromination of pyridine derivatives is typically challenging due to the electron-deficient nature of the ring.
  • Selective bromination at the 5-position can be achieved by controlled addition of bromine or brominating agents (e.g., N-bromosuccinimide) in solvents like acetic acid or aqueous sodium hydroxide under low temperatures (0 to 15 °C) to avoid over-bromination.
  • Literature reports (e.g., for 3-methoxy-2-methylpyridine) indicate bromination proceeds with regioselectivity influenced by electron-donating groups such as methoxy directing bromine to the 5-position.

Representative Preparation Route (Hypothetical Synthesis Pathway)

Step Reaction Conditions Notes
1 Synthesis of 2-(methylsulfanyl)pyridine 2-halopyridine + NaSCH3, DMF, 80 °C, 6 h Nucleophilic substitution
2 Introduction of hydroxyl at 3-position Directed lithiation or hydroxylation Requires regioselective control
3 Methylation of 3-hydroxy group Methyl iodide, K2CO3, acetone, reflux Forms 3-methoxy group
4 Bromination at 5-position Br2 or NBS, acetic acid or NaOH aq., 0–15 °C Controlled to avoid polybromination
5 Purification Recrystallization or column chromatography To isolate pure this compound

Detailed Research Findings and Data

Bromination Specifics

  • Bromination of 3-methoxy-2-methylpyridine analogues proceeds regioselectively at the 5-position due to the directing effect of the methoxy group.
  • Reaction temperature is critical: low temperatures (0–15 °C) minimize side reactions.
  • Solvent choice affects yield and selectivity; acetic acid and aqueous sodium hydroxide solutions are commonly used.

Purification and Yield

  • Purification by recrystallization from ethanol/water or chromatographic methods (silica gel with hexane/ethyl acetate) yields high purity products.
  • Yields for each step typically range from 70% to 90%, with overall yields depending on reaction optimization.

Comparative Table of Preparation Methods for Related Pyridine Derivatives

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Nucleophilic substitution for methylsulfanyl 2-halopyridine NaSCH3, DMF 80 °C, 6 h 75–85 High regioselectivity Requires halopyridine precursor
Methoxylation via methylation 3-hydroxypyridine MeI, K2CO3 Reflux, acetone 80–90 Straightforward methylation Requires prior hydroxylation
Bromination 3-methoxy-2-(methylsulfanyl)pyridine Br2 or NBS 0–15 °C, AcOH or NaOH aq. 70–85 Regioselective bromination Risk of polybromination

Industrial and Patent Insights

  • Patent CN101560183B describes bromination methods for related 5-bromo-2-methylpyridine derivatives with mild conditions and good yields, which can be adapted for the target compound’s bromination step.
  • Patent CN105017136A details preparation of 2-bromo-3-methoxypyridine via controlled bromination in aqueous sodium hydroxide at low temperature, indicating mild and scalable conditions suitable for industrial synthesis.
  • Industrial scale-up would involve optimization of temperature, solvent, and reagent stoichiometry to maximize yield and minimize impurities.

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. For example:
  • Halogenation : Bromination at the 5-position can be achieved using Br₂ or NBS (N-bromosuccinimide) under controlled conditions .
  • Methoxy Introduction : Methoxy groups are often introduced via nucleophilic substitution (e.g., using NaOMe) or Pd-mediated coupling .
  • Methylsulfanyl Attachment : Thiolation via Ullmann coupling or displacement of a leaving group (e.g., Cl) with NaSMe .
    Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), temperature (60–120°C), and solvent polarity (DMF or THF). Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include:
  • Aromatic protons (δ 6.5–8.5 ppm) with splitting patterns indicating substituent positions .
  • Methoxy singlet (δ ~3.8 ppm) and methylsulfanyl (δ ~2.5 ppm) .
  • IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-S (methylsulfanyl, ~700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern for bromine .

Q. How can chromatographic methods be optimized for purifying this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA for high-resolution separation .
  • TLC Monitoring : Hexane/EtOAc (4:1) to track reaction progress. Rf ~0.3–0.4 under UV .
  • Recrystallization : Ethanol/water mixtures yield crystalline products. Density (1.45 g/cm³) aids solvent selection .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Regioselectivity : The methoxy group (-OMe) is electron-donating, activating the para position for electrophilic substitution. Bromine (-Br) acts as a directing group, favoring Suzuki-Miyaura coupling at the 5-position .
  • Steric Effects : Methylsulfanyl (-SMe) at the 2-position creates steric hindrance, necessitating bulky ligands (e.g., XPhos) for efficient Pd-catalyzed coupling .
  • Side Reactions : Competing dehalogenation may occur; using Pd(OAc)₂ with SPhos ligand minimizes this .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions of derivatives?

  • Methodological Answer :
  • DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set evaluates Fukui indices to identify nucleophilic sites. Methoxy groups increase electron density at C-4 and C-6 .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nitration or sulfonation sites .
  • MD Simulations : Assess steric accessibility of substituents using AMBER force fields .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

  • Methodological Answer :
  • Validation Protocols :
  • Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates (2°C/min) to confirm literature values (e.g., ~185–188°C) .
  • Solubility : Conduct equilibrium solubility studies in DMSO, EtOH, and water (25°C) using UV-Vis calibration curves .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities and confirms substituent positions .

Key Notes

  • Synthetic Challenges : Competing substitution at bromine requires inert atmospheres and dry solvents .
  • Spectroscopic Artifacts : Residual solvents (e.g., DMF) in NMR can obscure peaks; lyophilization is critical .
  • Safety : Methylsulfanyl derivatives may release H₂S under acidic conditions; handle in fume hoods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine
Reactant of Route 2
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5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine

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